molecular formula C9H7BrO B1449026 1-Bromo-2-ethynyl-4-methoxybenzene CAS No. 1011736-13-2

1-Bromo-2-ethynyl-4-methoxybenzene

Cat. No.: B1449026
CAS No.: 1011736-13-2
M. Wt: 211.05 g/mol
InChI Key: WZRBSPYGAGUOOQ-UHFFFAOYSA-N
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Description

1-Bromo-2-ethynyl-4-methoxybenzene is an organic compound with the molecular formula C9H7BrO It is a derivative of benzene, featuring a bromine atom, an ethynyl group, and a methoxy group attached to the benzene ring

Mechanism of Action

Target of Action

The primary target of “1-Bromo-2-ethynyl-4-methoxybenzene” is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring . The mechanism involves two steps :

Biochemical Pathways

The biochemical pathways affected by “this compound” involve the electrophilic aromatic substitution reactions of benzene . These reactions are part of the broader class of reactions involving carbocation intermediates, which also include S N 1 and E1 reactions of alkyl halides, and Brønsted acid addition reactions of alkenes .

Result of Action

The result of the action of “this compound” is the formation of a substituted benzene ring . This occurs when a proton is removed from the intermediate formed in the first step of the reaction, yielding a substituted benzene ring .

Action Environment

The action of “this compound” can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution reaction can be affected by the presence of other substances that can act as bases Additionally, the stability of the compound and its efficacy can be influenced by factors such as temperature and pH

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethynyl-4-methoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution. One common method involves the bromination of 2-ethynyl-4-methoxybenzene using bromine or a bromine-containing reagent under controlled conditions . The reaction typically requires a catalyst, such as iron or aluminum bromide, to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-ethynyl-4-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substituted Alkynes: Formed through coupling reactions.

    Substituted Benzene Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

1-Bromo-2-ethynyl-4-methoxybenzene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-ethynyl-4-methoxybenzene is unique due to the presence of both the bromine and ethynyl groups, which allow it to participate in a wider range of chemical reactions compared to its similar compounds. This versatility makes it a valuable compound in synthetic organic chemistry and various industrial applications.

Biological Activity

1-Bromo-2-ethynyl-4-methoxybenzene, a compound with the molecular formula C9_9H9_9BrO, has garnered attention in scientific research for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9_9H9_9BrO
  • Molecular Weight : 215.07 g/mol
  • Structure : The compound features a bromine atom and an ethynyl group attached to a methoxy-substituted benzene ring.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The ethynyl group enhances the compound's lipophilicity, facilitating its penetration into biological membranes. Research indicates that it may influence:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to anticancer effects by disrupting cell proliferation.
  • Receptor Modulation : It may interact with neurotransmitter receptors, affecting signaling pathways associated with pain and inflammation.

Biological Activities

This compound has been studied for several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains.
  • Anticancer Effects : Research indicates potential anticancer properties through apoptosis induction in cancer cell lines.
  • Anti-inflammatory Effects : The compound may reduce inflammation by modulating inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryDecrease in inflammatory cytokines

Case Study: Anticancer Activity

A study conducted by Sharma et al. (2012) explored the anticancer effects of this compound on human breast cancer cell lines. The results indicated that treatment with the compound led to significant cell death through apoptosis, as evidenced by increased levels of caspase activity and DNA fragmentation. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a notable reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.

Properties

IUPAC Name

1-bromo-2-ethynyl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-3-7-6-8(11-2)4-5-9(7)10/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRBSPYGAGUOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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